Perforatic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perforatic acid is a compound that is not widely recognized or studied. There seems to be some confusion with the term “Perforatic acid” as it is not a standard or commonly used term in chemistry. The search results suggest that it might be a misspelling or confusion with “Performic acid” or "Peracetic acid" .

Molecular Structure Analysis

Performic acid is an organic compound with the formula CH2O3 . It is an unstable colorless liquid which can be produced by mixing formic acid with hydrogen peroxide .Chemical Reactions Analysis

Performic acid is known for its strong oxidizing properties. It is used for cleaving disulfide bonds in protein mapping, as well as for epoxidation, hydroxylation, and oxidation reactions in organic synthesis .Physical And Chemical Properties Analysis

Performic acid is a colorless liquid soluble in water, alcohols, ether, benzene, chloroform, and other organic solvents . Its strong oxidizing properties are used for various chemical reactions . It has a molar mass of 62.024 g·mol −1 and a boiling point of 50 °C (at 13.3 kPa; 90% pure acid) .Scientific Research Applications

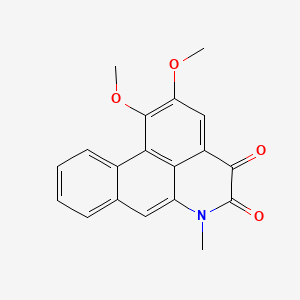

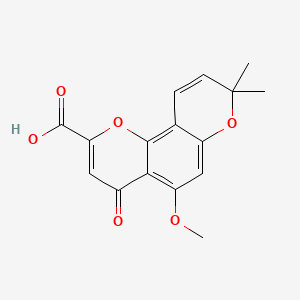

Chromones in Harrisonia Perforata

Perforatic acid, along with other chromones, was identified in the branches of Harrisonia perforata. These compounds demonstrated potential antimycobacterial and antiplasmodial activities, contributing to the plant's medicinal value (Tuntiwachwuttikul et al., 2006).

Hyaluronic Acid in Tympanic Membrane Wound Healing

Research has focused on hyaluronic acid (a different compound from perforatic acid) for repairing tympanic membrane perforations. Its properties were found to accelerate wound closure and improve the quality of the neo-membrane, highlighting its significance in otolaryngology (Teh et al., 2012).

Acidic Environment's Effect on Dental Materials

A study examined the impact of acidic environments on dental repair materials, such as mineral trioxide aggregate, when used for perforation repairs. This research is crucial for improving dental repair techniques in varying pH conditions (Hashem & Amin, 2012).

Perforin/Granzyme Cell Death Pathway

Perforin, a pore-forming protein used by cytotoxic lymphocytes, plays a critical role in immune surveillance. Understanding its mechanism is vital for insights into immune responses and potential therapeutic applications (Trapani & Smyth, 2002).

Perforin Trafficking and Immune Cell Protection

Research on perforin's trafficking and protection mechanisms in immune cells is essential to understand how these cells safeguard against their own cytotoxic proteins. This has implications for immunological research and therapy development (Lopez et al., 2012).

Perforin Glycosylation and Immune Function

Studies on the glycosylation of perforin have shown its importance in maintaining immune cell safety and regulating perforin activation. This is crucial for understanding immune responses and developing immune-related therapies (House et al., 2017).

Perforin Inhibitor Delivery

Investigating methods for delivering perforin inhibitors effectively to specific cells, such as using LAT1-mediated targeted delivery, is significant for treating diseases where perforin plays a role, like certain immune disorders (Huttunen et al., 2016).

Safety and Hazards

properties

CAS RN |

94736-67-1 |

|---|---|

Product Name |

Perforatic acid |

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

5-methoxy-8,8-dimethyl-4-oxopyrano[2,3-h]chromene-2-carboxylic acid |

InChI |

InChI=1S/C16H14O6/c1-16(2)5-4-8-10(22-16)7-11(20-3)13-9(17)6-12(15(18)19)21-14(8)13/h4-7H,1-3H3,(H,18,19) |

InChI Key |

CYENPHRRKQQAOP-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |

synonyms |

5-methoxy-8,8-dimethyl-4-oxo-4H,8H-benzo(1,2-b:3,4-b)dipyran-2-carboxylic acid perforatic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

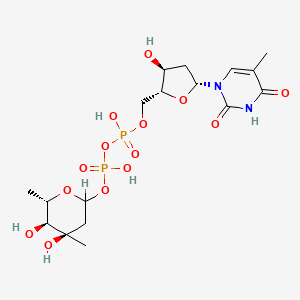

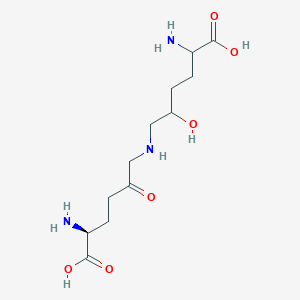

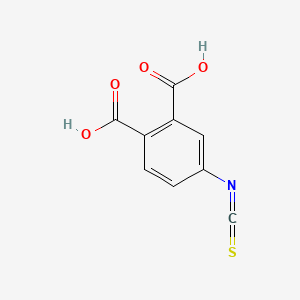

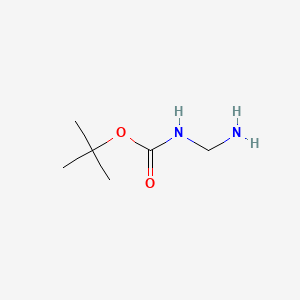

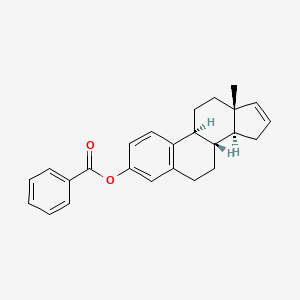

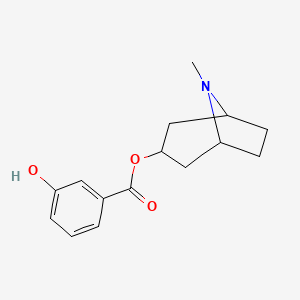

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)